(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Overview
Description
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid is a chiral compound with significant interest in various scientific fields. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, and a sulfonic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid typically involves the formation of the azetidine ring followed by the introduction of the sulfonic acid group. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, starting from a β-amino acid derivative, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride, followed by sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid is unique due to its combination of an azetidine ring and a sulfonic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIVWNWEDIHJD-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454611 | |
Record name | (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80582-09-8 | |
Record name | (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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